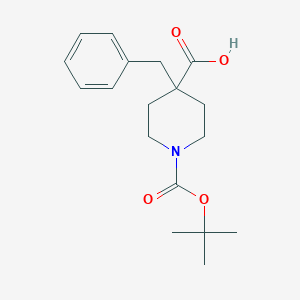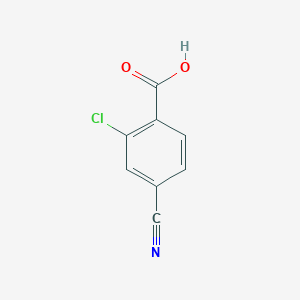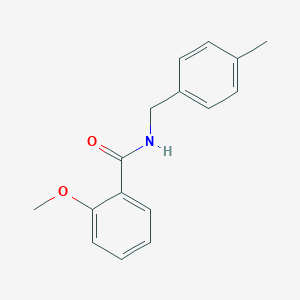
2-methoxy-N-(4-methylbenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(4-methylbenzyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'BML-210,' and it has been synthesized through different methods.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(4-methylbenzyl)benzamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This results in the inhibition of the production of pro-inflammatory cytokines and the reduction of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has also been shown to have antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-methoxy-N-(4-methylbenzyl)benzamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for various scientific research applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-N-(4-methylbenzyl)benzamide. One of the potential directions is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another direction is the investigation of the antitumor activity of this compound and its potential use in cancer therapy. Additionally, the study of the biochemical and physiological effects of this compound can lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(4-methylbenzyl)benzamide has been carried out through different methods. One of the most commonly used methods is the reaction between 2-methoxybenzoic acid and 4-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired compound, which can be purified through column chromatography.
Aplicaciones Científicas De Investigación
2-methoxy-N-(4-methylbenzyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the treatment of inflammation and pain. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are responsible for inducing inflammation and pain. This makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Propiedades
Número CAS |
5554-10-9 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-methoxy-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-13(10-8-12)11-17-16(18)14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Clave InChI |
VJJKHHXVMGXCFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



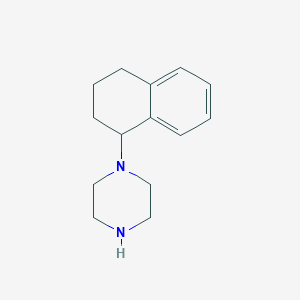

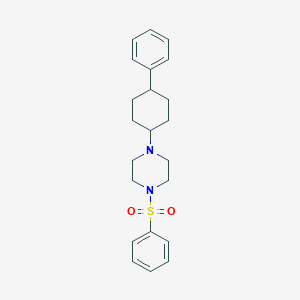
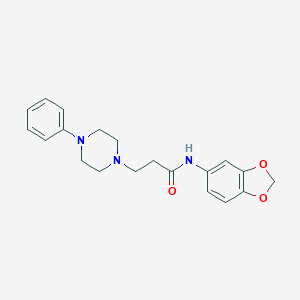

![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)



![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)
